Trimethyloxonium tetrafluoroborate, also known as Meerwein's salt, is a powerful electrophilic methylating agent supplied as a stable, non-volatile, crystalline white solid. Its high reactivity allows for the methylation of a wide range of weakly nucleophilic functional groups, often under milder conditions than required by conventional reagents like alkyl halides or sulfonates. The compound is characterized by its solubility in specific polar aprotic solvents such as nitromethane and its sensitivity to moisture, which necessitates handling under anhydrous conditions. These properties make it a critical reagent in syntheses where high electrophilicity and ease of handling are primary procurement drivers.
Direct substitution of trimethyloxonium tetrafluoroborate with more common liquid methylating agents like methyl iodide, dimethyl sulfate, or even the highly reactive methyl triflate often fails due to critical differences in physical state, reactivity, and byproduct profile. As a non-volatile solid, it significantly reduces the handling risks associated with inhalation of toxic vapors common to liquid alternatives. Its superior electrophilicity enables methylation of weak nucleophiles where reagents like methyl iodide are ineffective. Furthermore, its reaction byproducts—volatile dimethyl ether and boron trifluoride—allow for simpler purification protocols compared to the non-volatile acidic or salt residues generated by sulfonate or halide-based agents, a crucial factor in process scale-up and high-purity applications.
Unlike its liquid ethyl analog, triethyloxonium tetrafluoroborate, which must be stored under ether and handled in a dry box, trimethyloxonium tetrafluoroborate is a solid that can be stored solvent-free in a refrigerator and briefly handled in the open atmosphere for weighing. This fundamental difference in physical state and storage requirements significantly simplifies laboratory workflows and reduces handling risks.
| Evidence Dimension | Handling & Storage Requirements |
| Target Compound Data | Solid; can be stored solvent-free and dispensed in open atmosphere. |
| Comparator Or Baseline | Triethyloxonium tetrafluoroborate: Must be stored under ether and handled in a dry box. |
| Quantified Difference | Qualitative but significant: eliminates need for dry box handling and solvent storage for routine use. |
| Conditions | Standard laboratory storage and handling procedures. |
This simplifies procurement and use by removing the need for specialized handling equipment (dry box) and reducing solvent waste associated with storage.
Trimethyloxonium tetrafluoroborate is ranked as a stronger electrophilic methylating agent than common alternatives like methyl triflate and methyl fluorosulfate. Its reactivity is sufficient to methylate over 50 types of weakly nucleophilic functional groups, including amides, ethers, ketones, and sulfides, often under mild room-temperature conditions where conventional agents like alkyl halides would fail or require harsh conditions. This higher potency allows for efficient reactions that are otherwise synthetically challenging.
| Evidence Dimension | Electrophilic Reactivity Ranking |
| Target Compound Data | Ranked stronger than methyl triflate and methyl fluorosulfate. |
| Comparator Or Baseline | Methyl triflate, methyl fluorosulfate, dimethyl sulfate, methyl iodide (all ranked lower in electrophilicity). |
| Quantified Difference | Ranked among the strongest commercially available methylating agents. |
| Conditions | General organic synthesis applications. |
For buyers needing to methylate challenging, electron-poor, or sensitive substrates, this compound provides a reliable reaction pathway, preventing project delays and the need for more complex, multi-step alternatives.
The methylation reaction with trimethyloxonium tetrafluoroborate yields dimethyl ether and boron trifluoride as byproducts. Dimethyl ether is a volatile gas, which is easily removed from the reaction mixture. This provides a significant process advantage over agents like methyl triflate or dimethyl sulfate, which generate non-volatile, corrosive, and hard-to-remove acidic byproducts (triflic acid, sulfuric acid residue) that complicate workup procedures.
| Evidence Dimension | Primary Reaction Byproducts |
| Target Compound Data | Dimethyl ether (volatile gas), Boron trifluoride. |
| Comparator Or Baseline | Methyl triflate / Dimethyl sulfate: Generate non-volatile acidic byproducts. |
| Quantified Difference | Volatile vs. Non-volatile byproducts. |
| Conditions | Standard methylation reaction workup. |
This simplifies product purification, reducing the need for aqueous washes or chromatography, which saves time, reduces solvent consumption, and lowers costs, especially in large-scale production.
Trimethyloxonium tetrafluoroborate exhibits a well-defined solubility profile, being soluble in specialized polar solvents like nitromethane and liquid sulfur dioxide, slightly soluble in dichloromethane, and generally insoluble in common non-polar organic solvents. This contrasts with liquid reagents like methyl triflate or methyl iodide which are often miscible with a wider range of solvents. This specific solubility allows for its use as a suspension or in select solvent systems, enabling process control and, in some cases, easier separation of the product from the unreacted reagent.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in nitromethane, liquid SO2; slightly soluble in dichloromethane. |
| Comparator Or Baseline | Many liquid methylating agents (e.g., MeI, MeOTf) are more broadly miscible. |
| Quantified Difference | Selective vs. broad solubility. |
| Conditions | Standard organic solvents. |
Predictable solubility is critical for process design, allowing chemists to select solvent systems that optimize reaction rates while potentially simplifying post-reaction filtration and purification steps.
The compound is a key reagent for the O-alkylation of metal acylates to form Fischer carbene complexes. Its high reactivity efficiently converts the acylate into the required alkoxycarbene, a step where less powerful alkylating agents would be ineffective.
Used as a potent methylating agent for quaternizing heterocyclic amines like imidazoles and pyridines, which is a foundational step in the synthesis of specific imidazolium- or pyridinium-based ionic liquids. Its solid form and high reactivity make it suitable for controlled additions in these often highly exothermic reactions.
This reagent is widely employed for the O-methylation of amides and lactams to form reactive imino ester intermediates. These intermediates are valuable in subsequent reactions, such as mild hydrolysis to esters or reduction to amines, providing a synthetic route that avoids harsh conditions.
In processes where the use of volatile, highly toxic liquid reagents like dimethyl sulfate is a significant safety or engineering concern, trimethyloxonium tetrafluoroborate offers a safer, solid alternative. The clean, volatile byproduct profile is particularly advantageous in the synthesis of high-purity pharmaceuticals or electronic materials where residual acidic impurities are detrimental.
Corrosive